molecular formula C12H10O3 B3183374 5-(2-Methoxyphenyl)furan-2-carbaldehyde CAS No. 94078-20-3

5-(2-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B3183374
CAS No.: 94078-20-3
M. Wt: 202.21 g/mol
InChI Key: UQEVFNBSWIQVLF-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3. It is a solid substance used in various chemical reactions. The compound is characterized by a furan ring substituted with a 2-methoxyphenyl group and an aldehyde functional group at the 2-position of the furan ring.

Scientific Research Applications

5-(2-Methoxyphenyl)furan-2-carbaldehyde has several scientific research applications:

    Antioxidant Activity: It exhibits antioxidant activity, particularly in the oxygen radical absorbing capacity (ORAC) assay, which is crucial for estimating phenolic content and antioxidant activities in plant foods.

    Biological Studies: The compound has been synthesized and used in structure-activity studies, particularly in the context of adenosine antagonists.

    Spectroscopic Analysis: Spectroscopic techniques have been employed for structural analysis, aiding in the synthesis of bioactive compounds.

    Antitumor Properties: Derivatives of the compound have shown potential as antitumor agents, inhibiting the proliferation of tumor cells.

Safety and Hazards

The safety information available indicates that 5-(2-Methoxyphenyl)furan-2-carbaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 2-methoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in an inert atmosphere to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-(2-Methoxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methoxyphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological studies, it has been shown to interact with adenosine receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure with a methoxy group at the 4-position of the phenyl ring.

    5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure with a fluorine atom at the 2-position of the phenyl ring.

Uniqueness

5-(2-Methoxyphenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring enhances its antioxidant properties and potential therapeutic applications.

Properties

IUPAC Name

5-(2-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVFNBSWIQVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272084
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94078-20-3
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94078-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a benzene (10 mL) solution of 5-bromo-2-furaldehyde 7 (350 mg, 2.0 mmol) and 2-methoxyphenylboronic acid 8 (304 mg, 2.0 mmol) was added tetrakis(triphenylphosphine)-palladium(0) (69.4 mg, 0.06 mmol) and sat. aq. K2CO3 solution (4.94 ml, 4.0 mmol) at 21° C. under an argon atmosphere. The reaction mixture was refluxed for 2 h. The mixture was then cooled and diluted with ethyl acetate (100 mL). The organic layer was washed with water (2×20 mL), then dried with brine and MgSO4 and concentrated in vacuo. Flash column chromatography on silica gel (hexane:ethyl acetate=20:1) of the residue afforded 5-(2-methoxyphenyl)-2-furaldehyde 9 in 65% yield (265 mg, yellow oil). 1H NMR (400 MHz, CDCl3): δ 9.65 (s, 1H), 8.05 (dd, J=8.0, 2.0 Hz, 1H), 7.39-7.35 (m, 1H), 7.33 (d, J=3.6 Hz, 1H), 7.14 (d, J=4.0 Hz, 1H), 7.07 (dt, J=7.2, 0.8 Hz, 1H), 7.00 (bd, J=8.0 Hz, 1H), 3.97 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
4.94 mL
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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